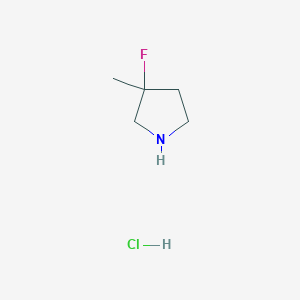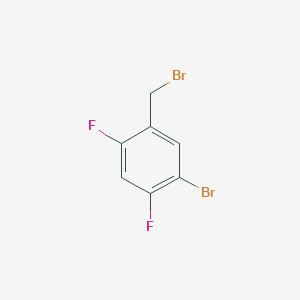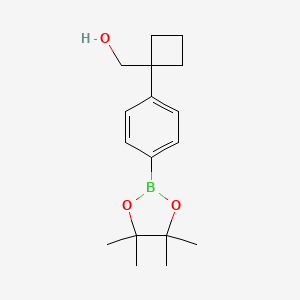
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol
概要
説明
The compound (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol is a boronic acid pinacol ester derivative . These types of compounds are often used in organic synthesis, particularly in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve a Suzuki cross-coupling reaction . This reaction is commonly used to couple boronic acids with other organic compounds .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid pinacol ester group, which is characterized by the presence of a boron atom bonded to two oxygen atoms and two carbon atoms . The rest of the molecule consists of a phenyl group and a cyclobutyl group .Chemical Reactions Analysis
As mentioned earlier, the boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions . This reaction can be used to extend the size of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, has a boiling point of 42-43 °C at 50 mmHg and a density of 0.882 g/mL at 25 °C .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable player in the Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry. The boronic ester moiety of the compound can be used to couple with various halides or triflates under palladium catalysis, leading to the formation of biaryl structures that are commonly found in pharmaceuticals, agrochemicals, and organic materials .
Protodeboronation
Protodeboronation of pinacol boronic esters, including this compound, is a significant transformation in synthetic chemistry. It allows for the removal of the boronic ester group, often as a final step in synthesis, to yield the corresponding hydrocarbons. This process is crucial for the synthesis of complex molecules where the boron group is no longer needed .
Drug Development and Diagnostics
The compound’s derivatives are used in imaging techniques like positron emission tomography (PET), which is a breakthrough in clinical drug development and diagnostics. The boronic ester plays a role in the synthesis of imaging agents that are used to visualize biological processes in real-time .
Organic Synthesis Building Blocks
As a boronic acid ester, this compound serves as a stable and versatile building block in organic synthesis. It can be transformed into various functional groups, enabling the construction of a wide array of organic compounds. Its stability and reactivity make it suitable for use in multiple synthetic applications .
作用機序
Target of Action
Boronic acid pinacol esters are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid pinacol ester compound interacts with a palladium catalyst. The palladium catalyst facilitates the oxidative addition of the boronic ester to an organohalide, forming a new carbon-carbon bond . This reaction is highly tolerant of various functional groups and occurs under mild conditions .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The resulting carbon-carbon bond formation can lead to significant downstream effects, including the creation of new molecular structures with potential biological activity.
Pharmacokinetics
It’s important to note that the stability and reactivity of boronic acid pinacol esters can be influenced by factors such as ph and the presence of water . These factors can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol can be influenced by various environmental factors. For instance, the presence of water can accelerate the hydrolysis of boronic acid pinacol esters . Additionally, the pH of the environment can significantly influence the rate of this reaction .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-15(2)16(3,4)21-18(20-15)14-8-6-13(7-9-14)17(12-19)10-5-11-17/h6-9,19H,5,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCMRZIQNQOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






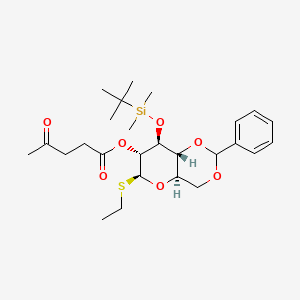
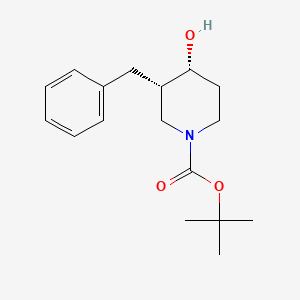
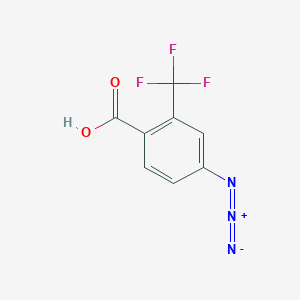

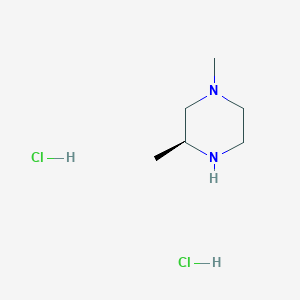
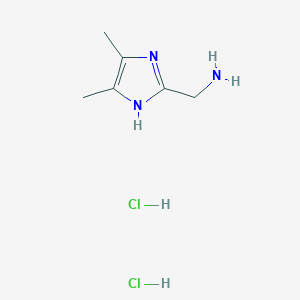
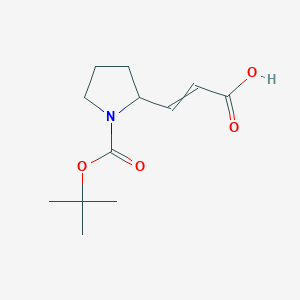
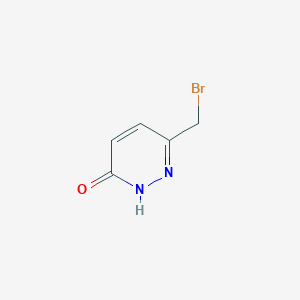
![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)
